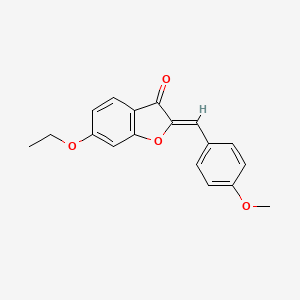
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as CR4056, is a novel analgesic drug that has been developed for the treatment of chronic pain. This compound has been found to have potent analgesic effects in preclinical studies, and it is currently being investigated for its potential use in the treatment of various types of pain.
Mécanisme D'action
The exact mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is not fully understood, but it is believed to act through a combination of mechanisms, including modulation of the endocannabinoid system, inhibition of cyclooxygenase-2 (COX-2), and modulation of the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain signaling pathways, the reduction of inflammation, and the inhibition of cancer cell growth. Additionally, this compound has been found to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is its potent analgesic effects, which make it a promising candidate for the treatment of chronic pain. Additionally, this compound has been found to have a favorable safety profile in preclinical studies, which is an important consideration for the development of new drugs.
One potential limitation of this compound is its relatively complex synthesis method, which may limit its widespread use in research settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential efficacy in clinical settings.
Orientations Futures
There are several potential future directions for research on N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide. One area of interest is the development of new formulations of this compound that may improve its pharmacokinetic properties and enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of new analgesic drugs.
Conclusion:
In conclusion, this compound is a novel analgesic drug that has been found to have potent analgesic effects in preclinical studies. This compound has a unique mechanism of action and has been shown to have a favorable safety profile in preclinical studies. Further research is needed to fully understand the potential of this compound for the treatment of chronic pain and to identify potential drug targets for the development of new analgesic drugs.
Méthodes De Synthèse
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves several steps, including the reaction of 2-chloroacetophenone with 2-methoxyethylamine to form an intermediate compound. This intermediate is then reacted with 4-(isopropylsulfonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product.
Applications De Recherche Scientifique
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has been extensively studied in preclinical models of pain, including animal models of neuropathic pain, inflammatory pain, and cancer pain. In these studies, this compound has been found to have potent analgesic effects, with a mechanism of action that is distinct from other commonly used analgesic drugs.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4S/c1-14(2)27(24,25)16-10-8-15(9-11-16)12-20(23)22-13-19(26-3)17-6-4-5-7-18(17)21/h4-11,14,19H,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMPCIZLPNCDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


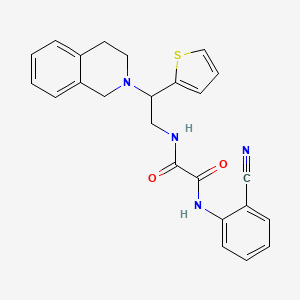
![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)
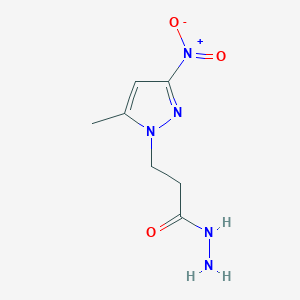

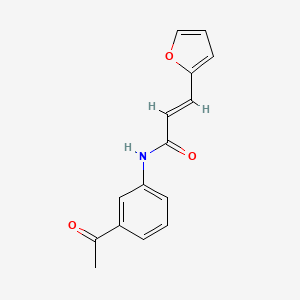
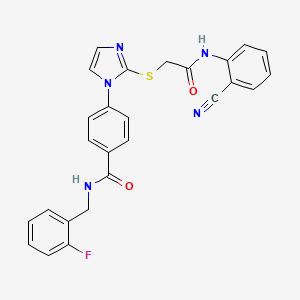
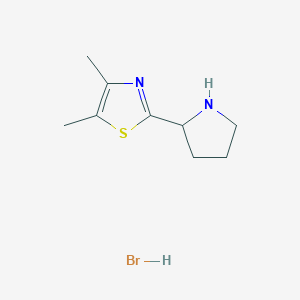

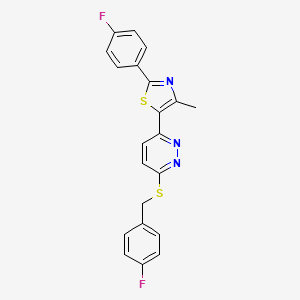
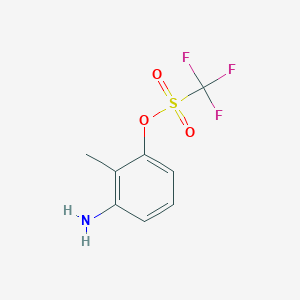
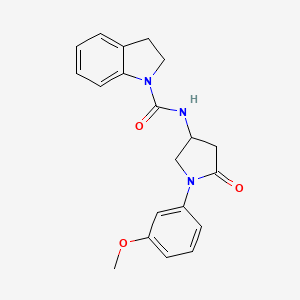
![3-butyramido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2605403.png)
